molecular formula C7H5IN2O B1315343 5-Iodo-1,3-dihydro-benzimidazol-2-one CAS No. 40644-14-2

5-Iodo-1,3-dihydro-benzimidazol-2-one

Cat. No. B1315343
CAS RN: 40644-14-2
M. Wt: 260.03 g/mol
InChI Key: MCYVBTDFXAZDHA-UHFFFAOYSA-N
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Description

5-Iodo-1,3-dihydro-benzimidazol-2-one is a chemical compound with the molecular formula C7H5IN2O . It is a derivative of benzimidazole, a heterocyclic compound that contains a benzene ring fused to an imidazole ring .


Molecular Structure Analysis

The molecular structure of this compound contains a total of 17 bonds, including 12 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 urea (-thio) derivative .

Scientific Research Applications

  • Synthetic Pathways and Derivatives : 5-Iodo-1,3-dihydro-benzimidazol-2-one and its derivatives offer a base for constructing various polyheterocyclic frameworks. Researchers have explored its potential in synthesizing novel fused triazole or tetrazole derivatives, leading to the creation of unique compounds through Dimroth rearrangement processes (Settimo et al., 2002). Additionally, aromatic ring-fused benzimidazoles can be produced efficiently from 2-iodo-1-(ω-arylalkyl)-1H-benzimidazoles using photochemical substitutions, providing a more efficient method than traditional radical protocols (O’Connell et al., 2012).

  • Catalytic Synthesis : The copper-catalyzed, one-pot, three-component synthesis method demonstrates the compound's versatility. It catalyzes the reaction of 2-haloanilines, aldehydes, and NaN(3) to produce benzimidazoles efficiently, showcasing tolerance toward various functional groups and offering moderate to good yields (Kim et al., 2011).

  • Chemical Transformations and Ring Constructions : Research has delved into utilizing this compound for synthesizing benzimidazole derivatives through one-pot procedures. These methods involve innovative transformations like cyclo-dehydrogenation and selective formation of prototypical 2-substituted benzimidazoles, showcasing the compound's pivotal role in constructing biologically active molecules and fused heterocycles (Cimarelli et al., 2015).

  • Regioselective Synthesis in Environment-Friendly Conditions : The compound's iodinated derivatives have been utilized in the regioselective synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles, imidazo[1,2-a]pyridines, and benzoimidazo[2,1-b]thiazoles under environmentally benign conditions. This process highlights the compound's role in promoting green chemistry through water-mediated synthesis and subsequent modifications via palladium-catalyzed coupling reactions (Dheer et al., 2017).

Biochemical Analysis

Biochemical Properties

5-Iodo-1,3-dihydro-benzimidazol-2-one plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to bind with specific enzymes, potentially inhibiting or activating their functions. For instance, it may interact with enzymes involved in DNA replication and repair, thereby influencing cellular processes at a fundamental level .

Cellular Effects

The effects of this compound on cells are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of certain genes, leading to changes in cellular behavior. Additionally, it may affect metabolic pathways, thereby impacting the overall metabolic flux within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Over time, the compound may degrade, leading to a decrease in its efficacy. Long-term studies have shown that it can have lasting effects on cellular function, even after the compound has been metabolized .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function. Toxic or adverse effects have been observed at high doses, indicating the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can influence the levels of metabolites within cells, thereby affecting overall metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall efficacy .

properties

IUPAC Name

5-iodo-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2O/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYVBTDFXAZDHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40476982
Record name 5-IODO-1,3-DIHYDRO-BENZIMIDAZOL-2-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40644-14-2
Record name 5-IODO-1,3-DIHYDRO-BENZIMIDAZOL-2-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1,1'- Carbonyldiimidazole (13.6 g) was added to a solution of 2-amino-4-iodophenylamine (13.2 g) [see Makromol. Chem. (1993), 194(3), 859-868] in tetrahydrofuran (100 ml). The reaction mixture was stirred for 18 hours at room temperature, after which time the solvent was removed under reduced pressure, and the residue partitioned between 1N aqueous sodium hydroxide and diethyl ether. The aqueous was acidified with concentrated aqueous hydrochloric acid, and the resulting white precipitate filtered off and washed with water to afford 5-iodo-1,3-dihydro-2H-1,3-benzimidazol-2-one (14.0 g) as a white solid.
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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